molecular formula C16H16ClNO5S2 B2559364 2,4-DIETHYL 5-(5-CHLOROTHIOPHENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE CAS No. 379701-22-1

2,4-DIETHYL 5-(5-CHLOROTHIOPHENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2559364
CAS No.: 379701-22-1
M. Wt: 401.88
InChI Key: GXVUKDJADZIVRY-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with the formula C4H4S. Consisting of a five-membered ring, it is aromatic as it contains four carbon atoms and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods. For instance, 5-Chloro-2-thiophenecarboxaldehyde, a related compound, can be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis and characterization of thiophene derivatives have been a significant area of interest due to their potential application in pharmaceuticals and material science. For instance, a study by Mohareb et al. (2016) focuses on the synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity against several tumor cell lines, highlighting the versatility of thiophene derivatives in medicinal chemistry (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Material Science and Electrochemical Applications

In material science, thiophene derivatives have been explored for their electrochromic properties and applications in electrochromic devices. A study by Algi et al. (2013) reports on a new copolymer based on thiophene that exhibits multicolor electrochromic properties, which could be essential for applications ranging from camouflage to full-color electrochromic displays (Algi, Öztaş, Tirkes, Cihaner, & Algi, 2013).

Anticancer and Biological Activities

Research into the biological activities of thiophene derivatives has shown promising results in the field of anticancer drug development. For example, Uddin et al. (2020) synthesized and characterized several Schiff bases from thiophene derivatives, demonstrating significant cytotoxicity against cancer cell lines, thereby indicating the potential of these compounds in anticancer therapy (Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, & Haider, 2020).

Mechanism of Action

The mechanism of action of this compound is not known. It would depend on its intended use, which is not specified .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for this compound would depend on its potential applications, which are not specified. Thiophene and its derivatives have been studied for various uses, including in the synthesis of pharmaceuticals .

Properties

IUPAC Name

diethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S2/c1-4-22-15(20)11-8(3)12(16(21)23-5-2)25-14(11)18-13(19)9-6-7-10(17)24-9/h6-7H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVUKDJADZIVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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